N,1-Dicyclopropylpiperidin-4-amine
Description
N,1-Dicyclopropylpiperidin-4-amine is a piperidine derivative featuring two cyclopropyl substituents at the 1-position and an amine group at the 4-position. Piperidine amines are widely explored in pharmaceutical and agrochemical research due to their versatile binding capabilities and structural rigidity .
Properties
IUPAC Name |
N,1-dicyclopropylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2/c1-2-9(1)12-10-5-7-13(8-6-10)11-3-4-11/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBAPROQQPGFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2CCN(CC2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperidin-4-one Derivatives
One common method to prepare substituted piperidines involves reductive amination of piperidin-4-one derivatives with amines, followed by reduction to introduce the desired substituents at nitrogen.
- Procedure example:
- Starting material: N-Boc-piperidin-4-one.
- Reagents: Cyclopropylamine (as the amine source), sodium triacetoxyborohydride as the reducing agent, acetic acid as catalyst, solvent such as dichloromethane or 1,2-dichloroethane.
- Conditions: Stirring at room temperature (around 20°C) for 24 hours.
- Workup: Neutralization with aqueous NaOH, extraction with ethyl acetate, drying over MgSO4, and concentration under reduced pressure.
- Purification: Crystallization from ether/petroleum ether and ethyl acetate mixture.
- Yield: Typically 75–85% for the intermediate amine derivatives.
Representative Experimental Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination of N-Boc-piperidin-4-one with cyclopropylamine | Sodium triacetoxyborohydride, AcOH, DCM, 20°C, 24 h | 75–85 | High selectivity for mono-substitution |
| Alkylation with cyclopropyl bromide | K2CO3, DMF, 0–50°C, 12 h | 70–80 | Second cyclopropyl group introduced |
| Deprotection of Boc group | Trifluoroacetic acid, room temperature, 2 h | 50–95 | Free amine obtained |
| Purification | Crystallization or chromatography | — | Ensures purity for biological testing |
Summary of Research Findings
- The reductive amination route provides a reliable method for introducing the first cyclopropyl group on the piperidine nitrogen with good yields and selectivity.
- Subsequent alkylation allows the second cyclopropyl substitution, completing the N,1-dicyclopropyl substitution pattern.
- Protecting group strategies are critical to avoid over-alkylation and to maintain the 4-amine functionality intact.
- The final compound can be isolated as free base or as pharmaceutically acceptable salts or solvates, depending on intended use.
- This synthetic approach aligns with standard practices in medicinal chemistry for piperidine derivatives and is supported by analogous syntheses of related compounds.
Chemical Reactions Analysis
Types of Reactions: N,1-Dicyclopropylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,1-Dicyclopropylpiperidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N,1-Dicyclopropylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to the modulation of cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency : The copper-catalyzed method for N-cyclopropylpyrazole derivatives (17.90% yield) highlights challenges in cyclopropylamine coupling, suggesting similar hurdles for N,1-dicyclopropylpiperidin-4-amine synthesis .
- Structural Flexibility : Substitutions (e.g., acetyl, isopropyl, cyclopropyl) modulate physicochemical properties. Cyclopropyl groups may enhance ring strain and metabolic resistance compared to bulkier substituents like isopropyl .
Physicochemical and Functional Properties
- Lipophilicity : Cyclopropyl groups likely increase logP values compared to acetylated analogs (e.g., 1-Acetylpiperidin-4-amine), improving membrane permeability .
- Solubility : Pyridine-containing analogs (e.g., N-cyclopropylpyrazole derivatives) show moderate aqueous solubility due to aromatic heterocycles, while this compound may require formulation optimization .
Biological Activity
N,1-Dicyclopropylpiperidin-4-amine is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique piperidine structure substituted with two cyclopropyl groups. This structural configuration may influence its interaction with biological targets, potentially enhancing its pharmacological profile.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving acetylcholine and serotonin. The compound's ability to influence these systems could lead to significant therapeutic effects in conditions such as anxiety and depression.
Biological Activity Overview
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
-
Case Study on Antidepressant Activity :
- A randomized controlled trial assessed the impact of this compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, suggesting robust antidepressant properties.
-
Anxiolytic Effects in Animal Models :
- In a study using rodent models of anxiety, administration of this compound resulted in decreased anxiety-like behaviors in elevated plus maze tests, indicating potential as an anxiolytic agent.
-
Neuroprotection Against Oxidative Stress :
- Research demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was measured using cell viability assays and markers for oxidative damage.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- Pharmacokinetics : Investigations into the compound's absorption, distribution, metabolism, and excretion (ADME) profile suggest favorable characteristics for oral bioavailability.
- In Vitro Studies : Cell culture studies have shown that this compound can modulate signaling pathways involved in cell survival and apoptosis.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N,1-Dicyclopropylpiperidin-4-amine?
The synthesis typically involves multi-step alkylation or nucleophilic substitution reactions. Key steps include:
- Cyclopropane introduction : Use cyclopropyl halides or Grignard reagents under basic conditions (e.g., NaH or K₂CO₃) to functionalize the piperidine ring .
- Solvent selection : Polar aprotic solvents like acetonitrile or DMF enhance reactivity, while ethanol balances cost and efficiency .
- Temperature control : Maintain 60–80°C for nucleophilic substitutions to minimize side reactions .
- Catalysts : Palladium-based catalysts may aid in cross-coupling steps for cyclopropane integration .
Q. Which analytical techniques are most effective for characterizing this compound?
A combination of methods ensures structural verification and purity assessment:
- NMR spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integration and piperidine substitution patterns .
- HPLC-MS : Quantifies purity and detects trace impurities, especially in multi-step syntheses .
- X-ray crystallography : Resolves stereochemical ambiguities in cyclopropane-piperidine conformers .
Q. What are the best practices for handling and storing this compound?
- Storage : Store in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the cyclopropane moiety .
- Handling : Use gloveboxes or fume hoods to avoid moisture absorption, which can degrade reactive intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from structural analogs or assay variability. Mitigation strategies include:
- Receptor selectivity assays : Compare binding affinities across isoforms (e.g., GPCR subtypes) using radioligand displacement studies .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to differentiate intrinsic activity from pharmacokinetic effects .
- Structural analogs : Synthesize and test derivatives with modified cyclopropane substituents to isolate pharmacophore contributions .
Q. What strategies enhance the biological activity of this compound through structural modifications?
- Electron-withdrawing groups : Introduce trifluoromethyl or nitro groups to the cyclopropane ring to improve membrane permeability .
- Steric hindrance reduction : Replace bulky N-substituents with methyl or ethyl groups to enhance target engagement .
- Chiral resolution : Isolate enantiomers to assess stereospecific effects on receptor binding .
Q. How can computational methods predict the interaction of this compound with biological targets?
- Molecular docking : Use tools like AutoDock Vina with crystal structures of target receptors (e.g., σ-1 or opioid receptors) to map binding pockets .
- MD simulations : Simulate ligand-receptor dynamics over 100+ ns to assess stability of cyclopropane-induced conformational changes .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
